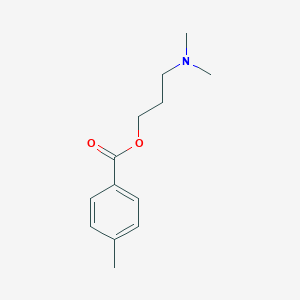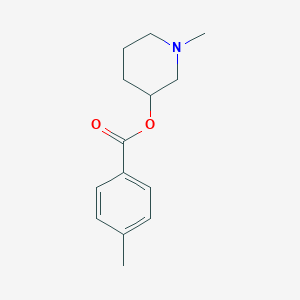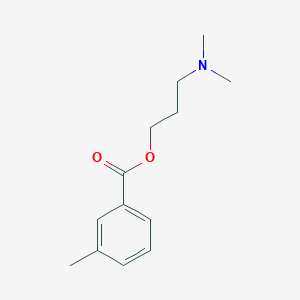![molecular formula C14H8FN5S B295074 6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FPTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. FPTT has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications. In
Mechanism of Action
The mechanism of action of FPTT is not fully understood. However, studies have suggested that FPTT may exert its biological activity by binding to specific targets, such as enzymes, receptors, and proteins. FPTT may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
FPTT has been shown to have various biochemical and physiological effects. In cancer cells, FPTT has been reported to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In fungal cells, FPTT has been shown to inhibit cell growth and disrupt cell wall synthesis. In bacterial cells, FPTT has been reported to inhibit bacterial growth and biofilm formation.
Advantages and Limitations for Lab Experiments
FPTT has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. FPTT is also stable and can be stored for long periods without degradation. However, FPTT has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. FPTT also has low selectivity, which can lead to off-target effects.
Future Directions
There are several future directions for FPTT research. One potential direction is to explore the use of FPTT as a scaffold for drug development. Modifications to the FPTT structure could improve its selectivity and potency, leading to the development of novel therapeutics. Another direction is to study the mechanism of action of FPTT in more detail. Understanding how FPTT interacts with its targets could provide insights into its biological activity and facilitate the development of more potent analogs. Additionally, FPTT could be explored for its potential applications in other fields, such as organic electronics and optoelectronics.
Conclusion
In conclusion, FPTT is a promising compound with potential applications in various fields. Its unique chemical structure makes it a promising candidate for drug development and other scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPTT have been discussed in this paper. Further research is needed to fully understand the potential of FPTT and its derivatives.
Synthesis Methods
The synthesis of FPTT involves the reaction of 2-fluoroaniline, 4-pyridinecarboxaldehyde, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
FPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FPTT has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, FPTT has been used as a probe to study protein-ligand interactions. In material science, FPTT has been explored for its potential applications in organic electronics and optoelectronics.
Properties
Molecular Formula |
C14H8FN5S |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8FN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
InChI Key |
PUDWLRLHMZCSHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)


![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)

